molecular formula C27H33N3O4S B13368036 N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B13368036
M. Wt: 495.6 g/mol
InChI Key: PRSHHZQEAOIMQF-UUURFULLSA-N
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Description

“N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” is a complex organic compound that belongs to the class of thiazoloisoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3-methoxybenzylamine, 2-methylbutylamine, and various thiazole derivatives. The synthesis could involve:

    Amide Bond Formation: Coupling of 3-methoxybenzylamine with a carboxylic acid derivative to form an amide bond.

    Thiazole Ring Formation: Cyclization reactions to form the thiazole ring.

    Final Coupling: Combining the thiazole derivative with the amide intermediate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production might involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Investigating its role in cell signaling pathways.

Medicine

    Drug Development: Exploring its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the formulation of new drugs.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. It might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Gene Expression: Affecting gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloisoindoles: Other compounds in this class with similar structures.

    Benzylamine Derivatives: Compounds with the benzylamine moiety.

    Amide-Containing Compounds: Molecules with similar amide linkages.

Uniqueness

This compound’s unique combination of functional groups and ring structures might confer distinct biological activities and chemical properties, making it a valuable target for further research.

Properties

Molecular Formula

C27H33N3O4S

Molecular Weight

495.6 g/mol

IUPAC Name

(3R)-N-[(2S,3R)-1-[(3-methoxyphenyl)methylamino]-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C27H33N3O4S/c1-6-16(2)21(23(31)28-15-17-10-9-11-18(14-17)34-5)29-24(32)22-27(3,4)35-26-20-13-8-7-12-19(20)25(33)30(22)26/h7-14,16,21-22,26H,6,15H2,1-5H3,(H,28,31)(H,29,32)/t16-,21+,22-,26?/m1/s1

InChI Key

PRSHHZQEAOIMQF-UUURFULLSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=CC=C1)OC)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Origin of Product

United States

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